4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a cyano group, and a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction, often using cyanogen bromide or a similar reagent.
Formation of the Oxan Ring: The oxan ring is typically formed through a cyclization reaction involving a suitable diol and a dehydrating agent.
Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the cyano group to convert it into an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF)
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring
Reduction: Amino derivatives from the reduction of the cyano group
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide serves as a versatile intermediate for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors due to its structural features.
Medicine
In medicinal research, this compound may be investigated for its potential therapeutic effects. Its ability to interact with biological targets could lead to the development of new treatments for diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the development of new catalysts for chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The cyano group and bromine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-cyanooxan-4-yl)-2-methylbenzamide
- 4-Bromo-N-(4-cyanooxan-4-yl)-3-fluorobenzamide
- 4-Bromo-N-(1-cyano-2,2-dimethylpropyl)-1-methylpyrrole-2-carboxamide
Uniqueness
Compared to similar compounds, 4-Bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4-bromo-N-(4-cyanooxan-4-yl)-1-propan-2-ylpyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-10(2)18-8-11(15)7-12(18)13(19)17-14(9-16)3-5-20-6-4-14/h7-8,10H,3-6H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIHIPPJUALLPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(=O)NC2(CCOCC2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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